molecular formula C12H13N5O2 B13798593 2,4-Diamino-5-(p-nitrobenzyl)-6-methylpyrimidine CAS No. 7331-21-7

2,4-Diamino-5-(p-nitrobenzyl)-6-methylpyrimidine

Cat. No.: B13798593
CAS No.: 7331-21-7
M. Wt: 259.26 g/mol
InChI Key: SLGQNHYYIRHGIG-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound, with its unique structural features, has garnered interest for its potential pharmacological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 4-nitrobenzyl chloride with 6-methylpyrimidine-2,4-diamine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Methyl-5-(4-aminobenzyl)pyrimidine-2,4-diamine.

    Substitution: Various substituted pyrimidine derivatives.

    Condensation: Complex heterocyclic compounds.

Scientific Research Applications

6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and methyl groups allows for diverse chemical modifications and biological interactions, making it a valuable compound in various fields .

Properties

CAS No.

7331-21-7

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

6-methyl-5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H13N5O2/c1-7-10(11(13)16-12(14)15-7)6-8-2-4-9(5-3-8)17(18)19/h2-5H,6H2,1H3,(H4,13,14,15,16)

InChI Key

SLGQNHYYIRHGIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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